tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate
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Overview
Description
This compound is characterized by its molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol.
Preparation Methods
The synthesis of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutanone under specific conditions. The reaction typically requires a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The mixture is then subjected to palladium-catalyzed cross-coupling to yield the desired product .
Chemical Reactions Analysis
Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialized chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate can be compared with similar compounds such as:
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: This compound has a similar structure but differs in the position of the amino group on the phenyl ring.
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines.
tert-Butyl-N-methylcarbamate: Another related compound with different substituents on the carbamate group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELPCLFLCIGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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